molecular formula C11H29N5O B13734105 15-Amino-4,7,10,13-tetraazapentadecan-2-ol CAS No. 45210-10-4

15-Amino-4,7,10,13-tetraazapentadecan-2-ol

Cat. No.: B13734105
CAS No.: 45210-10-4
M. Wt: 247.38 g/mol
InChI Key: LQZFWZLHIHJDMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of polyamines with epoxides under controlled conditions. One common method includes the reaction of tetraethylenepentamine with ethylene oxide, followed by subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

15-Amino-4,7,10,13-tetraazapentadecan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

15-Amino-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and cellular processes. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Amino-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical reactions and applications. This structural complexity allows for a broader range of interactions and functionalities compared to simpler amines .

Properties

CAS No.

45210-10-4

Molecular Formula

C11H29N5O

Molecular Weight

247.38 g/mol

IUPAC Name

1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C11H29N5O/c1-11(17)10-16-9-8-15-7-6-14-5-4-13-3-2-12/h11,13-17H,2-10,12H2,1H3

InChI Key

LQZFWZLHIHJDMC-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCNCCNCCN)O

Related CAS

9008-65-5

Origin of Product

United States

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